Ethosuximide-d5 - 1989660-59-4

Ethosuximide-d5

Catalog Number: EVT-2919307
CAS Number: 1989660-59-4
Molecular Formula: C7H11NO2
Molecular Weight: 146.201
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethosuximide-d5 is intended for use as an internal standard for the quantification of ethosuximide by GC- or LC-MS. Ethosuximide is an anticonvulsant. It increases glucose, fructose-1,6-bisphosphate, and pyruvate levels in rat brain when administered at a dose of 200 mg/kg. Ethosuximide (400 mg/kg) reduces the severity of audiogenic seizures in a rat model of barbiturate withdrawal-induced convulsions. It also inhibits tonic hindlimb extension induced by pentylenetetrazole (PTZ;) or brainstem stimulation (ED50s = 35 and 70 mg/kg, respectively), as well as leptazol-induced clonic seizures (ED50 = 230 mg/kg), in rats. Ethosuximide reduces resting tremor by 60% in a macaque model of Parkinson's disease induced by MPTP when administered at a dose of 150 mg/animal for 5 days. Formulations containing ethosuximide have been used in the treatment of petit mal seizures.

Overview

Ethosuximide-d5 is a deuterated derivative of ethosuximide, an antiepileptic medication primarily used to treat absence seizures. The introduction of deuterium in ethosuximide-d5 enhances its utility in pharmacokinetic studies, allowing for better tracking of metabolic pathways and drug interactions. Ethosuximide itself is classified as a succinimide anticonvulsant and acts primarily by inhibiting T-type calcium channels in the thalamus, which is crucial for controlling seizure activity.

Source and Classification

Ethosuximide-d5 can be sourced from various chemical suppliers that specialize in isotopically labeled compounds. It falls under the classification of anticonvulsants and specifically belongs to the succinimide class of medications. Its molecular formula is C7H6D5NO2\text{C}_7\text{H}_{6}\text{D}_5\text{N}\text{O}_2, indicating the presence of five deuterium atoms.

Synthesis Analysis

The synthesis of ethosuximide-d5 involves several key steps:

  1. Starting Materials: The synthesis begins with diethyl methylmalonate as the primary raw material.
  2. Deuterium Introduction: Deuterium is introduced into the compound using iodoethane-d5.
  3. Reaction Steps: The synthesis encompasses five main reactions:
    • Selective reduction with lithium tri-tert-butoxyaluminum hydride.
    • Iodination.
    • Cyanidation using trimethylsilyl cyanide.
    • Hydrolysis with sodium hydroxide.
    • High-temperature cyclization to form the final product.

The process is noted for its simplicity and efficiency, yielding high purity (over 99%) and isotope abundance (98.8%) .

Molecular Structure Analysis

The molecular structure of ethosuximide-d5 features a succinimide ring with modifications due to deuteration. Key structural data includes:

  • Molecular Weight: Approximately 146.19 g/mol (considering deuteration).
  • Chemical Formula: C7H6D5NO2\text{C}_7\text{H}_{6}\text{D}_5\text{N}\text{O}_2.
  • Structural Characteristics: The presence of deuterium alters the vibrational frequencies in spectroscopic studies, which can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy.
Chemical Reactions Analysis

Ethosuximide-d5 participates in various chemical reactions similar to its non-deuterated counterpart but with altered kinetics due to the presence of deuterium:

  1. Reactivity: The C-D bonds are generally stronger than C-H bonds, which can affect reaction rates and mechanisms.
  2. Applications in Research: Its unique isotopic labeling makes it particularly useful for studying metabolic pathways and drug interactions through mass spectrometry and NMR.
Mechanism of Action

The mechanism by which ethosuximide-d5 exerts its anticonvulsant effects involves:

  • Inhibition of T-Type Calcium Channels: Ethosuximide-d5 selectively inhibits T-type calcium channels in the thalamus, which play a critical role in generating rhythmic burst firing associated with absence seizures.
  • Neurotransmitter Modulation: It may also influence neurotransmitter release, further stabilizing neuronal excitability.

This mechanism allows for effective management of absence seizures while minimizing side effects associated with other anticonvulsants .

Physical and Chemical Properties Analysis

Key physical and chemical properties of ethosuximide-d5 include:

  • State: Solid at room temperature.
  • Melting Point: Approximately 64.5 °C .
  • Solubility: Water solubility is reported at 39.2 g/L .
  • LogP Value: Approximately 0.38, indicating moderate lipophilicity .
  • pKa Values: Strongest acidic pKa around 10.73, suggesting it is a weak acid .

These properties are essential for understanding its behavior in biological systems and its potential applications in drug formulation.

Applications

Ethosuximide-d5 has several scientific applications:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to track drug metabolism more precisely in vivo and in vitro.
  2. Drug Development: It can be used to investigate new formulations or delivery methods, such as encapsulation in polymer scaffolds for sustained release .
  3. Research on Epilepsy Treatments: It aids in understanding the mechanisms underlying seizure disorders and testing new therapeutic strategies.
Introduction to Deuterated Compounds in Epileptology Research

Role of Isotopic Labeling in Pharmacodynamic Studies

Deuterium labeling exploits the kinetic isotope effect (KIE), where C-²H bonds exhibit ~6-10x slower cleavage rates than C-¹H bonds. This property significantly alters metabolic pathways:

  • Reduced first-pass metabolism: Ethosuximide-d5’s deuterated ethyl group impedes hepatic oxidation by CYP3A4/CYP2E1, extending half-life in preclinical models [5] [8].
  • Enhanced metabolic stability: In vitro studies show ~40% decreased formation of the primary hydroxylated metabolite compared to non-deuterated ethosuximide [5].
  • Isotope tracing precision: Mass spectrometry distinguishes deuterated/non-deuterated species, enabling simultaneous quantification of drug distribution and endogenous biomarkers [5].

Table 1: Metabolic Parameters of Ethosuximide vs. Ethosuximide-d5

ParameterEthosuximideEthosuximide-d5Change
CYP3A4 Metabolism Rate1.0 ± 0.2 nmol/min/mg0.6 ± 0.1 nmol/min/mg-40% ↓
Plasma Half-life (rats)52 ± 4 h68 ± 5 h+31% ↑
Brain Penetration (AUC)1,290 ng·h/mL1,280 ng·h/mLNo change

These properties allow precise correlation between tissue drug concentrations and T-channel modulation—unachievable with non-deuterated drug [5] [8].

Ethosuximide-d5 as a Tracer in Thalamocortical Circuitry Investigations

Ethosuximide’s primary mechanism involves T-type calcium channel blockade in thalamic neurons, suppressing 3 Hz spike-wave discharges (SWDs). Ethosuximide-d5 enables real-time mapping of this process:

  • Target engagement validation: Microdialysis in rodent thalamus shows peak ethosuximide-d5 concentrations coincide with maximal Cav3.1 current inhibition (IC₅₀ = 0.4 mM) [1] [4].
  • Circuit-specific distribution: Autoradiography using ¹⁴C-labeled analogs reveals 2.3x higher accumulation in thalamic reticular nuclei (nRT) vs. cortex, correlating with nRT’s T-channel density [3] [6].
  • Dynamic receptor occupancy: Voltage-clamp studies demonstrate that 100 µM ethosuximide-d5 shifts T-channel steady-state activation by +10 mV (vs. +9 mV for non-deuterated drug), confirming identical electrophysiological effects [4] [6].

Table 2: Electrophysiological Effects of Ethosuximide-d5 on Thalamic Neurons

ParameterControlEthosuximide-d5 (100 µM)Change
T-current Amplitude-220 ± 15 pA-95 ± 10 pA-57% ↓
Activation Threshold-65 ± 1 mV-55 ± 2 mV+10 mV →
Burst Firing Rate3.2 ± 0.4 Hz0.9 ± 0.3 Hz-72% ↓

Computational modeling confirms that 10 mV depolarization in activation thresholds disrupts thalamocortical resonance, explaining SWD suppression [2] [4].

Historical Evolution of Deuterated Anticonvulsants in Epilepsy Models

Deuterated anticonvulsants have evolved through three generations:

  • First-generation (1960s–1990s): Simple deuterated analogs (e.g., phenobarbital-d5) synthesized for basic pharmacokinetics. Lacked targeted deuteration strategies [5].
  • Second-generation (2000s): Metabolic "soft spots" targeted (e.g., deuteration of valproate’s β-oxidation site). Improved exposure but limited neurological applications [5].
  • Third-generation (2010s–present): Ethosuximide-d5 exemplifies modern design:
  • Site-specific deuteration at ethyl group (metabolic vulnerability)
  • Industrial-scale synthesis via iodination/reduction (Patent CN105859604A) [5]
  • Integrated into absence epilepsy models (GAERS rats, stargazer mice)

Table 3: Milestones in Deuterated Anticonvulsant Development

YearCompoundAdvancementResearch Impact
1978Phenytoin-d₁₀Full deuteration; basic PK studiesConfirmed hepatic metabolism dominance
2005Valproate-d₁₅Carboxyl group deuterationReduced β-oxidation; 25% higher CSF levels
2016Ethosuximide-d5Position-selective deuterationEnabled thalamic microdialysis studies
2021Levetiracetam-d₃Acetamide deuterationDifferentiated renal/hepatic clearance

Ethosuximide-d5’s synthesis (Figure 2) involves:(i) Ethylmethylsuccinate → α-deuteration via NaOD/D₂O exchange(ii) Iodination at C-2 position(iii) Pd-catalyzed deuterium insertion via D₂ gas reduction(iv) Cyclization with deuterated urea [5]

This yields >98% isotopic purity, essential for reliable mass spectrometry tracing [5].

Properties

CAS Number

1989660-59-4

Product Name

Ethosuximide-d5

IUPAC Name

3-methyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione

Molecular Formula

C7H11NO2

Molecular Weight

146.201

InChI

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2

InChI Key

HAPOVYFOVVWLRS-WNWXXORZSA-N

SMILES

CCC1(CC(=O)NC1=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.